molecular formula C12H10ClN3O4 B2837325 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514801-13-9

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2837325
CAS No.: 514801-13-9
M. Wt: 295.68
InChI Key: FPUKYFGGQDBCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H10ClN3O4 and its molecular weight is 295.68. The purity is usually 95%.
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Biological Activity

3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, also known by its CAS number 925147-35-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C₁₂H₁₀ClN₃O₄
  • Molecular Weight : 295.68 g/mol
  • CAS Number : 925147-35-9

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazole frameworks have shown efficacy against various bacterial strains and fungi. A study highlighted the effectiveness of similar pyrazole derivatives against E. coli and Staphylococcus aureus, suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory effects, often acting as COX inhibitors. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives can reduce these cytokines significantly, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Research has shown that compounds with the pyrazole nucleus can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The compound's structure may facilitate interactions with cellular pathways involved in cancer progression.

Case Studies

  • Study on Anti-inflammatory Effects :
    A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. The results showed that some derivatives achieved up to 85% inhibition at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Screening :
    A recent study evaluated the antimicrobial activity of several pyrazole compounds against Mycobacterium tuberculosis (MTB) and other pathogens. The tested compounds demonstrated promising results, with some achieving significant inhibition rates at low concentrations .

Data Table of Biological Activities

Biological Activity Activity Type Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

3-[(4-chloro-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-11-3-2-8(7-17)4-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUKYFGGQDBCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.